molecular formula C22H21NO6 B11147756 4,7-dimethyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]-beta-alaninate

4,7-dimethyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]-beta-alaninate

Cat. No.: B11147756
M. Wt: 395.4 g/mol
InChI Key: JTAMJCIOIGJKHZ-UHFFFAOYSA-N
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Description

4,7-dimethyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]-beta-alaninate is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are a group of naturally occurring phenolic substances made of fused benzene and α-pyrone rings. This particular compound is notable for its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dimethyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]-beta-alaninate typically involves the reaction of 4,7-dimethylcoumarin with N-[(benzyloxy)carbonyl]-beta-alanine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as anhydrous potassium carbonate in dry acetone, at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

4,7-dimethyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]-beta-alaninate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted coumarin derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

4,7-dimethyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]-beta-alaninate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other coumarin derivatives with potential biological activities.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of fluorescent dyes and sensors .

Mechanism of Action

The mechanism of action of 4,7-dimethyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]-beta-alaninate involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes and proteins, leading to its observed biological effects. For example, it may inhibit bacterial DNA gyrase, contributing to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-2-oxo-2H-chromen-7-yl β-D-glucopyranosiduronic acid
  • Ethyl 3-[7-(2-ethoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate
  • (E)-N’-(1-(7-(diethylamino)-2-oxo-2H-chromen-3-yl)ethylidene)benzohydrazide

Uniqueness

4,7-dimethyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]-beta-alaninate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other coumarin derivatives. Its combination of a coumarin core with a benzyloxycarbonyl-protected beta-alanine moiety makes it a versatile compound for various applications .

Properties

Molecular Formula

C22H21NO6

Molecular Weight

395.4 g/mol

IUPAC Name

(4,7-dimethyl-2-oxochromen-5-yl) 3-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C22H21NO6/c1-14-10-17(21-15(2)12-20(25)29-18(21)11-14)28-19(24)8-9-23-22(26)27-13-16-6-4-3-5-7-16/h3-7,10-12H,8-9,13H2,1-2H3,(H,23,26)

InChI Key

JTAMJCIOIGJKHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OC(=O)CCNC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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